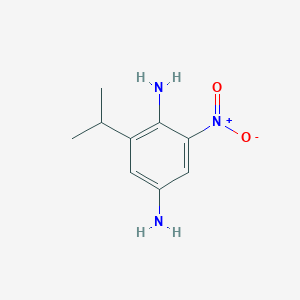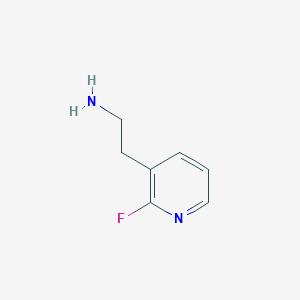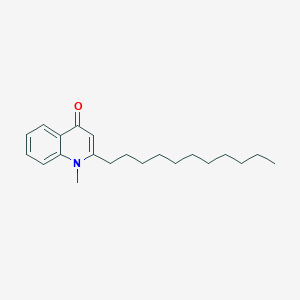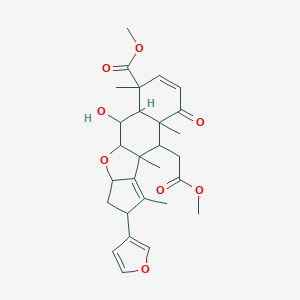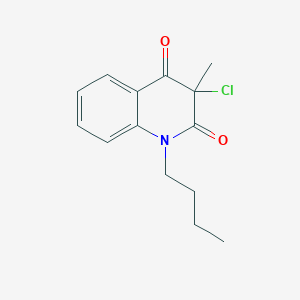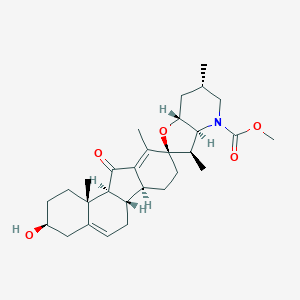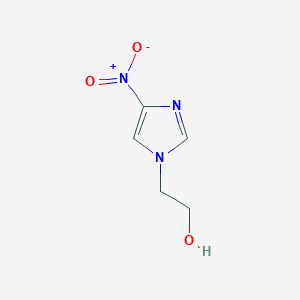
Dihydroevocarpine
Vue d'ensemble
Description
La dihydroévocarpine est un alcaloïde naturel présent dans la plante Evodia rutaecarpa. Elle est connue pour ses puissantes activités biologiques, notamment ses propriétés anti-inflammatoires et anticancéreuses. Le composé a une formule moléculaire de C23H35NO et une masse molaire de 341,53 g/mol .
Applications De Recherche Scientifique
Dihydroevocarpine has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: It is used in the development of pharmaceuticals and as a natural product in traditional medicine.
Mécanisme D'action
Target of Action
Dihydroevocarpine, a natural monomer extracted from the Chinese medicinal herb Evodia rutaecarpa, has been found to target several key proteins and enzymes in the body . It is a moderate modulator of p-glycoprotein (p-gp) activity and shows more potent inhibitory effects against Monoamine Oxidase B (MAO-B) compared to MAO-A . Additionally, it has been found to suppress the activity of mTORC1/2 , which are key components of the mTOR pathway .
Mode of Action
This compound interacts with its targets, leading to a series of biochemical reactions. By inhibiting the activity of mTORC1/2, it suppresses the mTOR pathway . This inhibition leads to cytotoxicity in acute myeloid leukemia cells . Furthermore, it modulates the activity of p-gp and inhibits MAO-B, which could potentially influence neurotransmitter levels in the brain .
Biochemical Pathways
The mTOR pathway, which this compound targets, plays a key role in cell growth, proliferation, and survival . By suppressing the mTOR pathway, this compound can induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia cells .
Pharmacokinetics
Its ability to induce cytotoxicity in acute myeloid leukemia cells suggests that it can reach its targets in the body effectively .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in acute myeloid leukemia cells . This is achieved through the suppression of the mTOR pathway, leading to apoptosis and G0/G1 arrest . Additionally, its modulation of p-gp and inhibition of MAO-B could potentially have effects on neurotransmitter levels .
Analyse Biochimique
Biochemical Properties
Dihydroevocarpine interacts with various biomolecules, including enzymes and proteins. It has been found to suppress the mTORC1/2 activity , which plays a key role in mediating interactions in the cellular microenvironment .
Cellular Effects
This compound has been shown to induce cytotoxicity, apoptosis, and G0/G1 arrest in acute myeloid leukemia (AML) cells . It also inhibits tumor growth in an AML xenograft model . Furthermore, it has been found to have potent anti-Helicobacter pylori activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the mTOR pathway via suppressing the mTORC1/2 activity . This suppression overcomes the protective effect of the bone marrow microenvironment on AML cells .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La dihydroévocarpine peut être synthétisée par différentes voies de synthèse. Une méthode courante consiste à extraire le composé des fruits secs et non mûrs d'Evodia rutaecarpa en utilisant des solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques .
Méthodes de Production Industrielle : La production industrielle de dihydroévocarpine implique généralement l'extraction à grande échelle à partir de sources végétales. Le processus comprend la récolte de la matière végétale, le séchage, puis l'extraction des composés actifs à l'aide de solvants. L'extrait est ensuite purifié pour isoler la dihydroévocarpine .
Analyse Des Réactions Chimiques
Types de Réactions : La dihydroévocarpine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la dihydroévocarpine.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la dihydroévocarpine, qui peuvent présenter des activités biologiques différentes .
4. Applications de la Recherche Scientifique
La dihydroévocarpine a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme matière première pour la synthèse d'autres composés bioactifs.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et les voies de signalisation.
5. Mécanisme d'Action
La dihydroévocarpine exerce ses effets principalement en inhibant la voie mTORC1/2. Cette inhibition conduit à la suppression de la croissance et de la prolifération cellulaire, la rendant efficace contre certains types de cancer. Le composé induit la cytotoxicité, l'apoptose et l'arrêt du cycle cellulaire G0/G1 dans les cellules de leucémie aiguë myéloïde . Les cibles moléculaires comprennent mTORC1 et mTORC2, qui sont des régulateurs clés du métabolisme et de la croissance cellulaire .
Composés Similaires :
- Rutaécarpine
- Evodiamine
- N-formyldihydro-rutaécarpine
- Limonine
- Rutaévine
Comparaison : La dihydroévocarpine est unique en raison de son inhibition spécifique de la voie mTORC1/2, qui n'est pas aussi fortement observée dans des composés similaires comme la rutaécarpine et l'evodiamine. De plus, la dihydroévocarpine présente une puissante activité anti-Helicobacter pylori, ce qui la distingue des autres alcaloïdes apparentés .
Comparaison Avec Des Composés Similaires
- Rutaecarpine
- Evodiamine
- N-formyldihydrorutaecarpine
- Limonin
- Rutaevine
Comparison: Dihydroevocarpine is unique due to its specific inhibition of the mTORC1/2 pathway, which is not as prominently observed in similar compounds like rutaecarpine and evodiamine. Additionally, this compound exhibits potent anti-Helicobacter pylori activity, which is a distinguishing feature compared to other related alkaloids .
Propriétés
IUPAC Name |
1-methyl-2-tridecylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHCRAGHDDLXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316469 | |
| Record name | Dihydroevocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15266-35-0 | |
| Record name | Dihydroevocarpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroevocarpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


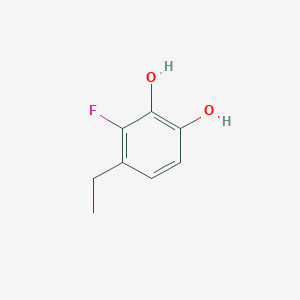
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)

